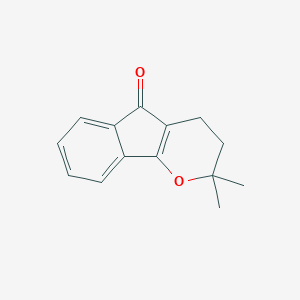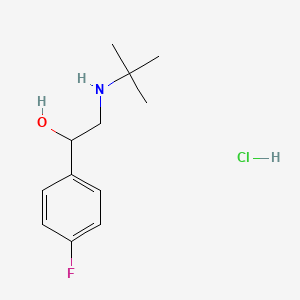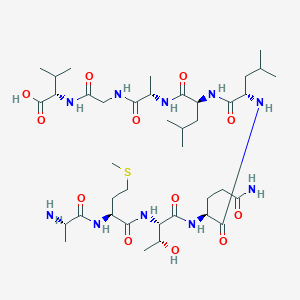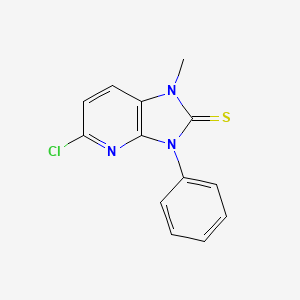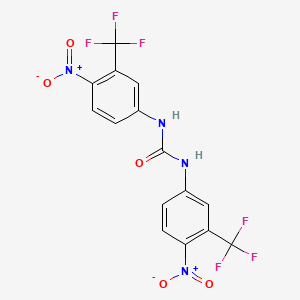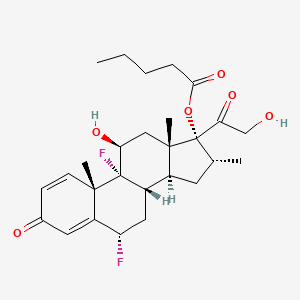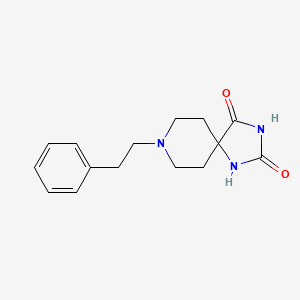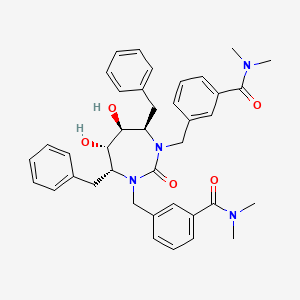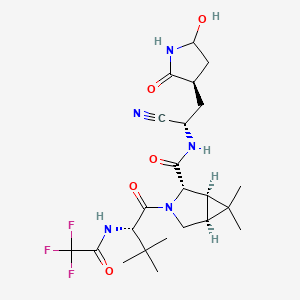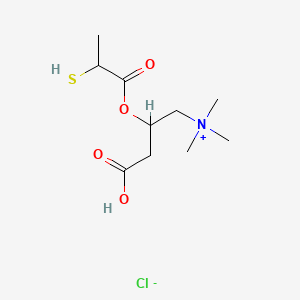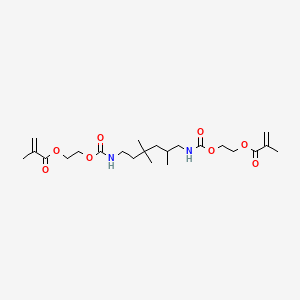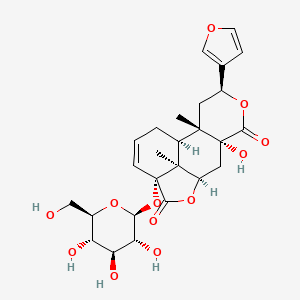
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an indolinone core with a 1,3,4-oxadiazole moiety, making it a versatile candidate for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is introduced by reacting the indolinone derivative with a hydrazine derivative, followed by cyclization with a carboxylic acid derivative or its equivalent.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the indolinone core to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent, with studies indicating significant activity against various pathogenic strains.
Medicine: The compound is being explored for its potential anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways Involved: It can modulate various biochemical pathways, including those related to oxidative stress, apoptosis, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-methyl-1-phenylpyrazole-4-carbonitrile: This compound shares a similar chlorinated heterocyclic structure and has been studied for its antimicrobial and anti-inflammatory activities.
4-amino-3-methyl-1-phenyl-1H-selenolo[2,3-c]pyrazole-5-carboxamide: Another related compound with a different heterocyclic core, known for its significant antibacterial and antifungal properties.
Uniqueness
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone stands out due to its unique combination of an indolinone core and an oxadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
84640-87-9 |
|---|---|
Formule moléculaire |
C16H8Cl2N4O2 |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
(3E)-5-chloro-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-9-3-1-8(2-4-9)15-21-22-16(24-15)20-13-11-7-10(18)5-6-12(11)19-14(13)23/h1-7H,(H,19,20,22,23) |
Clé InChI |
DVEKASOQLJFRKP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


